molecular formula C10H15NO B12070021 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

Cat. No.: B12070021
M. Wt: 165.23 g/mol
InChI Key: WJTMHUVDHZYLDW-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is a pyrrole-derived compound featuring a substituted five-membered aromatic ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The structure includes:

  • An ethyl group at the 1-position (N-substitution).
  • Methyl groups at the 2- and 5-positions.
  • An ethanone (acetyl) group at the 3-position.

For example, IU1-47 (a related compound) was synthesized using 4-chloroaniline and hexane-2,5-dione in acetic acid, followed by functionalization of the ethanone group .

Spectroscopic data for similar compounds (e.g., 1-(2,5-dimethyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) show characteristic signals in ¹H NMR for methyl groups (δ 1.7–2.2 ppm) and aromatic protons (δ 7.2–7.6 ppm), with a carbonyl resonance at δ ~195 ppm in ¹³C NMR . The target compound’s ethyl group would likely exhibit a triplet (CH₂) and quartet (CH₃) in ¹H NMR.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3

InChI Key

WJTMHUVDHZYLDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative. For instance, starting with 2,5-dimethylpyrrole, ethylation can be performed using ethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate can then undergo acylation with ethanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone exhibits various biological activities that make it valuable in medicinal chemistry.

Antimicrobial Properties

Studies have demonstrated the compound's effectiveness against a range of microbial strains. Its structural features allow it to interact with microbial cell membranes, leading to cell lysis and death. This property is particularly useful in developing new antimicrobial agents to combat resistant strains.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It appears to inhibit cell proliferation in certain cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Chemical Synthesis

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone serves as an intermediate in the synthesis of more complex organic compounds. Its azido group allows for click chemistry applications, facilitating the formation of diverse molecular architectures.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced performance characteristics.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

Research conducted by the Institute of Cancer Research explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone C₁₀H₁₅NO 165.23 1-Ethyl, 2,5-dimethyl, 3-ethanone Not reported -
1-(2,5-Dimethyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (1c) C₂₀H₁₉NO 289.37 1,4-Diphenyl, 2,5-dimethyl, 3-ethanone Not reported
IU1-47 (Proteasome inhibitor) C₂₀H₂₄ClN₂O 343.87 1-(4-Chlorophenyl), 2,5-dimethyl, 3-(2-piperidinyl-ethanone) Inhibits USP14 deubiquitinase
IU1 (Proteasome enhancer) C₁₈H₂₁FN₂O 300.37 1-(4-Fluorophenyl), 2,5-dimethyl, 3-(2-pyrrolidinyl-ethanone) Enhances proteasome activity
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone C₁₀H₁₄ClNO 199.68 1-Ethyl, 2,5-dimethyl, 3-(chloro-ethanone) Industrial/research applications

Physicochemical and Functional Differences

  • Molecular Weight : Aryl-substituted derivatives (e.g., IU1-47, 343.87 g/mol) are heavier than aliphatic variants (target compound: 165.23 g/mol), impacting solubility and diffusion kinetics.
  • Polarity : Chloro- or fluorophenyl groups increase hydrophobicity, whereas pyrrolidinyl/piperidinyl substituents introduce basicity .
  • Biological Activity : Substituents critically influence bioactivity. For example:
    • IU1-47’s 4-chlorophenyl and piperidinyl groups enhance binding to the proteasomal USP14 enzyme .
    • The 4-fluorophenyl group in IU1 improves proteasome activation efficacy .

Spectroscopic Trends

  • ¹H NMR : Methyl groups in aliphatic derivatives (δ 1.7–2.2 ppm) show simpler splitting patterns compared to aromatic protons (δ 7.2–7.6 ppm) in aryl-substituted analogues .
  • Mass Spectrometry : The target compound’s molecular ion ([M]⁺) would appear at m/z 165.2, while chloro-substituted variants (e.g., m/z 199.7 ) or IU1-47 (m/z 343.9 ) exhibit distinct fragmentation patterns.

Biological Activity

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone, also known by its CAS number 784172-19-6, is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, drawing from various studies and sources.

Chemical Structure and Properties

The molecular structure of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is characterized by the presence of a pyrrole ring substituted with ethyl and methyl groups. This configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS Number 784172-19-6
Boiling Point Not available
Purity ≥ 97%

Antibacterial Activity

Recent studies indicate that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related pyrrole compounds have been reported as low as 0.125 µg/mL against MSSA and 0.13–0.255 µg/mL against MRSA .

Antifungal Activity

Pyrrole derivatives have also demonstrated antifungal properties. Studies have shown that certain analogs can inhibit the growth of fungi by disrupting cell membrane integrity or interfering with metabolic pathways. For example, a related compound was effective against Candida species with an MIC of 16 µg/mL .

Anticancer Potential

The anticancer potential of pyrrole derivatives is another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that certain pyrrole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 .

Case Study 1: Antibacterial Efficacy

In a comparative study of several pyrrole derivatives, researchers evaluated the antibacterial efficacy of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone against common pathogens. The study found that this compound exhibited a MIC value comparable to traditional antibiotics like vancomycin, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The results indicated that 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone induced significant apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. This finding highlights its potential role in cancer therapy .

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